molecular formula C24H25ClN4O2 B2507744 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide CAS No. 1202992-57-1

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2507744
CAS No.: 1202992-57-1
M. Wt: 436.94
InChI Key: ICQWAUZNOSHEDV-UHFFFAOYSA-N
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Description

1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O2 and its molecular weight is 436.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A series of substituted pyridine derivatives, including those structurally related to the compound of interest, have been synthesized from starting materials like citrazinic acid. These compounds have demonstrated significant analgesic and antiparkinsonian activities, showcasing their potential in therapeutic applications (Amr, Maigali, & Abdulla, 2008). Additionally, the structural and electronic properties of certain anticonvulsant compounds, closely resembling the query compound in terms of their pyridazine and piperidine components, have been elucidated through X-ray diffraction and molecular orbital calculations, providing insights into their interaction mechanisms and design principles for related drugs (Georges, Vercauteren, Evrard, & Durant, 1989).

Biological Activities

  • Analgesic and Antiparkinsonian Activities : The preparation of substituted pyridine derivatives has revealed compounds with noteworthy analgesic and antiparkinsonian effects, comparable to established drugs like Valdecoxib® and Benzatropine®. This underscores the therapeutic potential of these molecules in managing pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2009).
  • Antimicrobial and Antioxidant Activity : Novel pyridine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown moderate to good efficacy, suggesting their utility in developing new antimicrobial agents and antioxidants (Flefel et al., 2018).
  • Antitumor Activity : Heterocyclic aryl monoazo organic compounds, including those with structural features similar to the query compound, have been synthesized and shown to exhibit high efficiency in vitro screening for their antioxidant, antitumor, and antimicrobial activities. This suggests their potential application in developing therapeutic agents for various diseases, including cancer (Khalifa et al., 2015).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities . They have been found to interact with multiple receptors, contributing to their diverse biological effects .

Mode of Action

It’s worth noting that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

The compound might affect several biochemical pathways due to its potential interaction with multiple targets. For instance, it could influence pathways related to calcium ion influx, given the observed action of similar compounds . The downstream effects of such interactions could include the modulation of cellular processes like platelet aggregation.

Pharmacokinetics

One study mentions a compound with a similar structure, showing acceptable pharmacokinetic characteristics with an oral bioavailability of 5955% . This suggests that the compound might have similar properties, but further studies are needed to confirm this.

Result of Action

Given the potential inhibition of calcium ion influx, the compound might lead to changes in cellular processes like platelet aggregation . This could result in various physiological effects, depending on the specific context and targets involved.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O2/c1-2-31-22-6-4-3-5-21(22)26-24(30)18-13-15-29(16-14-18)23-12-11-20(27-28-23)17-7-9-19(25)10-8-17/h3-12,18H,2,13-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQWAUZNOSHEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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